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Compound of Interest

Compound Name: 3-Bromo-4-methylaniline

Cat. No.: B027599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic

Resonance (13C NMR) spectral data for 3-Bromo-4-methylaniline. Due to the absence of a

publicly available, experimentally assigned spectrum in peer-reviewed literature, this document

presents high-quality predicted data, alongside a detailed, generalized experimental protocol

for the acquisition of such spectra for aromatic amines.

Predicted 13C NMR Spectral Data
The 13C NMR chemical shifts for 3-Bromo-4-methylaniline have been predicted using

advanced computational algorithms. These predictions are based on extensive databases of

known chemical shifts and provide a reliable estimate for spectral analysis and interpretation.

The data is presented in the table below, with carbon atoms numbered according to the IUPAC

nomenclature illustrated in the molecular diagram.

Table 1: Predicted 13C NMR Chemical Shifts for 3-Bromo-4-methylaniline
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Carbon Type

C1 144.1 Quaternary (C-NH₂)

C2 115.9 Tertiary (CH)

C3 110.1 Quaternary (C-Br)

C4 130.5 Quaternary (C-CH₃)

C5 133.8 Tertiary (CH)

C6 119.2 Tertiary (CH)

C7 (CH₃) 22.4 Primary (CH₃)

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Molecular Structure and Atom Numbering
The logical relationship between the atoms of 3-Bromo-4-methylaniline is depicted below.

The numbering scheme is used for the assignment of the 13C NMR signals presented in Table

1.

Molecular structure of 3-Bromo-4-methylaniline with IUPAC numbering.

Experimental Protocol for 13C NMR Spectroscopy
This section outlines a standard protocol for the acquisition of a proton-decoupled 13C NMR

spectrum for an aromatic amine like 3-Bromo-4-methylaniline.

3.1. Sample Preparation

Sample Weighing: Accurately weigh approximately 10-50 mg of 3-Bromo-4-methylaniline.

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common

choice for non-polar to moderately polar aromatic compounds.[1] Dimethyl sulfoxide-d₆

(DMSO-d₆) can be used for less soluble samples.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial.

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as

an internal reference standard (δ = 0.00 ppm).[2] Alternatively, the residual solvent signal can

be used for calibration (e.g., CDCl₃ at δ = 77.16 ppm).[2]

Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter

into a standard 5 mm NMR tube to remove any particulate matter.

Capping: Securely cap the NMR tube.

3.2. Instrument Setup and Data Acquisition The following are typical parameters for a 400 or

500 MHz NMR spectrometer.[3]

Spectrometer Inse_rtion: Insert the sample into the spectrometer's magnet.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

shim the magnetic field to optimize homogeneity and resolution.[2]

Experiment Selection: Select a standard proton-decoupled 13C NMR experiment (e.g.,

zgpg30 or a similar pulse program).

Acquisition Parameters:

Pulse Angle: A 30° flip angle is commonly used to allow for faster repetition rates.

Acquisition Time (AQ): Typically 1-2 seconds.

Relaxation Delay (D1): A delay of 2 seconds is standard, but may be increased for

quaternary carbons to ensure full relaxation and more quantitative signals.

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of

scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to

achieve an adequate signal-to-noise ratio.

Spectral Width: A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is

sufficient to cover the expected chemical shift range for most organic molecules.
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3.3. Data Processing

Fourier Transformation: Apply an exponential window function to the Free Induction Decay

(FID) and perform a Fourier transform to convert the time-domain data into the frequency

domain.

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all

peaks are in the positive absorptive mode.

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the

known solvent peak to its correct chemical shift.[2]

Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Experimental Workflow Diagram
The generalized workflow for acquiring 13C NMR data, from sample preparation to final

spectrum, is illustrated below.
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(Pulse Program, NS, D1, etc.)

Data Acquisition (Accumulate FID)
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Final 13C NMR Spectrum
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Generalized workflow for 13C NMR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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